3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

Catalog No.
S14548960
CAS No.
4728-00-1
M.F
C23H20O3
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

CAS Number

4728-00-1

Product Name

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

IUPAC Name

3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C23H20O3/c24-21-14-8-7-13-20(21)19(15-22(25)17-9-3-1-4-10-17)16-23(26)18-11-5-2-6-12-18/h1-14,19,24H,15-16H2

InChI Key

PXOFLCZXCHYSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione is a compound that belongs to the class of 1,5-diketones, characterized by the presence of two phenyl groups and a hydroxyphenyl moiety. This compound features a pentane backbone with two keto groups located at the first and fifth positions, contributing to its unique chemical properties. The hydroxy group at the second position of the phenyl ring enhances its reactivity and potential biological activity.

Typical for diketones:

  • Aldol Condensation: It can participate in aldol condensation reactions, where it reacts with aldehydes or other ketones under basic conditions to form larger β-hydroxy ketones.
  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone, thereby increasing the number of carbonyl functionalities in the molecule .
  • Reduction: The diketone functionalities can be reduced to form alcohols or other derivatives depending on the reducing agent used.

Research indicates that 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione exhibits significant biological activities. Its structure suggests potential antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals. Additionally, compounds with similar structures have shown anti-inflammatory and anticancer activities, indicating that this compound may also possess therapeutic potential in these areas .

Several synthesis methods for 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione have been reported:

  • Condensation Reactions: The most common method involves the condensation of 2-hydroxybenzaldehyde with appropriate aryl ketones in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and yields the diketone efficiently.
  • Michael Addition: Another approach includes using Michael addition reactions where suitable nucleophiles react with α,β-unsaturated carbonyl compounds derived from related diketones .

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione has several applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development for diseases like cancer or inflammatory disorders.
  • Dyes and Pigments: The compound can be utilized in the synthesis of dyes owing to its conjugated system that allows for vibrant color production.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for various chemical transformations and the production of more complex molecules .

Studies on interaction mechanisms indicate that 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione may interact with various biological targets. Its ability to form hydrogen bonds due to the hydroxyl group allows it to engage in molecular interactions with proteins and enzymes. Additionally, its diketone structure may enable it to participate in coordination chemistry with metal ions .

Several compounds share structural similarities with 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,5-Diphenylpentane-1,5-dioneTwo phenyl groups without hydroxyl substitutionCommonly used as a reference compound
3-(4-Chlorophenyl)-1,5-diphenylpentane-1,5-dioneChlorine substitution at para positionExhibits enhanced lipophilicity and altered reactivity
3-(2-Thienyl)-1,5-diphenylpentane-1,5-dioneThiophene ring instead of a phenolic groupPotentially different electronic properties
3-(Pyridin-2-yl)-1,5-diphenylpentane-1,5-dionePyridine ring introduces nitrogen heteroatomMay exhibit different biological activities

The uniqueness of 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione lies in its hydroxy substitution which not only enhances its reactivity but also potentially contributes to its biological activity compared to other similar compounds. This functional group makes it particularly interesting for further research in medicinal chemistry and organic synthesis.

Domino reactions enable the sequential formation of multiple bonds in a single reaction vessel, making them ideal for constructing polyfunctional molecules like 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione. A key precursor, 1,5-diphenylpentane-1,5-dione, undergoes base-catalyzed domino cyclization with phenylacetylene in potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) suspensions at 70°C. This process generates 3-benzoyl-2-benzyl-1-phenylcyclopenten-1-ol and its debenzoylated derivative through a tandem Michael addition-aldol condensation sequence. The reaction proceeds via deprotonation of the diketone to form a resonance-stabilized enolate, which attacks the electrophilic β-carbon of phenylacetylene. Subsequent cyclization and aromatization yield the cyclopentenol framework, which can be further functionalized to introduce the 2-hydroxyphenyl moiety.

A complementary one-pot synthesis route involves aldol condensation of acetophenone derivatives with aryl aldehydes in ethanol using aqueous KOH. For example, reacting 2-hydroxybenzaldehyde with excess acetophenone under these conditions produces a chalcone intermediate via Claisen-Schmidt condensation. Subsequent Michael addition of a second acetophenone enolate to the α,β-unsaturated ketone generates the 1,5-diketone backbone, which tautomerizes to form the target compound. This method achieves yields up to 66% for analogous systems and allows modular substitution of aromatic rings.

Table 1: Key Domino Reaction Parameters for 1,5-Diketone Synthesis

Reaction ComponentConditionsYield (%)
1,5-Diphenylpentane-1,5-dione + PhenylacetyleneKOH/DMSO, 70°C, 3h66
Acetophenone + 2-HydroxybenzaldehydeKOH/EtOH, 0°C to rt, 1h40

Cross-Coupling Approaches for Phenolic Moiety Introduction

Introducing the 2-hydroxyphenyl group requires strategies that preserve the phenolic hydroxyl’s integrity during synthesis. Suzuki-Miyaura cross-coupling offers a viable route by reacting boronic acid derivatives with halogenated diketone intermediates. For instance, 3-bromo-1,5-diphenylpentane-1,5-dione can couple with 2-hydroxyphenylboronic acid in the presence of palladium catalysts like tetrakis(triphenylphosphine)palladium(0). This method avoids harsh acidic or basic conditions that might deprotect or oxidize the hydroxyl group.

Alternative approaches utilize prefunctionalized building blocks. Chromones (4H-chromen-4-ones) undergo domino reactions with 1,3-diphenylacetone in the presence of weak bases like triethylamine. The chromone’s α,β-unsaturated ketone moiety participates in conjugate additions, while its oxygen heterocycle directs regioselective attack of the diketone enolate. This method installs the 2-hydroxyphenyl group through ring-opening of the chromone system, as demonstrated in analogous syntheses of flavonoid derivatives.

Catalytic Asymmetric Synthesis and Stereochemical Control

The compound’s two stereogenic centers at C2 and C4 necessitate enantioselective methods for applications requiring chiral purity. Isothiourea organocatalysts, such as homobenzotetramisole (HBTM), enable asymmetric domino Michael addition-aldol reactions between 1,3-diphenylpropane-1,3-dione and α,β-unsaturated acyl ammonium intermediates. These catalysts induce facial selectivity through non-covalent interactions, such as 1,5-S···O contacts between the catalyst’s sulfur atom and the diketone’s carbonyl oxygen.

In a representative protocol, treatment of 1,3-diphenylpropane-1,3-dione with cinnamic acid-derived mixed carbonates and 10 mol% HBTM in tetrahydrofuran (THF) yields bicyclic lactones with >99% enantiomeric excess. The reaction proceeds via initial formation of an α,β-unsaturated acyl ammonium intermediate, which undergoes stereoselective Michael addition followed by lactonization. This methodology could be adapted to 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione by incorporating phenolic protecting groups on the cinnamic acid precursor.

Mechanistic Insight:

  • Enolate formation from 1,3-diphenylpropane-1,3-dione (Base: PS-BEMP)
  • Stereoselective Michael addition to α,β-unsaturated acyl ammonium
  • Intramolecular aldol cyclization
  • Lactonization or ketone tautomerization

Potassium hydroxide suspended in dimethyl sulfoxide generates a highly reactive enolate pair from 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione within milliseconds; the barrier for racemisation of the axial enolate is only about 15.5 kcal mol⁻¹, so cyclization competes effectively with epimerisation . The reaction sequence (Figure 1) involves

  • rapid deprotonation at C-3 and C-5 to give a bis-enolate;
  • O→C acyl migration (Baker–Venkataraman step) that transfers the benzoyl group from oxygen to carbon, producing an ortho-acyl phenoxide [2];
  • intramolecular Michael addition–aldol condensation that closes a five-membered ring;
  • proton transfer and rearomatisation to afford cyclopentenol or flavone frameworks, depending on the electrophile present [3] [4].
Table 1 KOH / DMSO cyclizations of the title diketone and close analoguesTemperature (°C)Time (h)Major productIsolated yield (%)Ref.
None (neat substrate) → 2-arylchromone702.5Chromone core53 [2]
+ Phenylacetylene (domino sequence)7033-Benzoyl-2-benzyl-1-phenylcyclopenten-1-ol66 [3]
β-Aroyl ester precursor (in situ Baker–Venkataraman)250.01Axially chiral cyclized ketone92 ee, 78 yield

Dimethyl sulfoxide is essential: it solvates the potassium cation, stabilises the anionic transition states, and acts as a mild oxidant that avoids side reactions typical of protic media [5].

Radical Scavenging Pathways in Antioxidant Activity

The phenolic ortho-hydroxyl group enables three complementary pathways for neutralising free radicals:

  • Hydrogen-atom transfer (HAT) dominates in non-ionising solvents; donation of the phenolic hydrogen affords a resonance-stabilised phenoxyl radical [6].
  • Sequential proton-loss–electron-transfer (SPLET) prevails in polar hydroxylic solvents; deprotonation of the diketone’s central enol followed by electron transfer to the radical accelerates the reaction by two orders of magnitude [7].
  • Single-electron transfer followed by proton transfer (SET-PT) contributes when strong electron acceptors such as 2,2-diphenyl-1-picrylhydrazyl are present [8].
Table 2 DPPH scavenging of the title compound versus diarylpentanoid analogues (methanol, 30 min)IC₅₀ (µM)Dominant mechanism*Ref.
3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione9.24SPLET [9]
Symmetric p-hydroxy diarylpentanoid49.1HAT [9]
Unsubstituted parent diketone>4800 [9]

*Mechanistic assignment follows the solvent dependence reported for curcuminoid analogues [7]. The ortho-hydroxyl substituent lowers the deprotonation energy, favouring SPLET and explaining the one-order-of-magnitude improvement in IC₅₀ relative to para-only phenols [9].

Solvent Effects on Reaction Regioselectivity

C–C Bond-Forming Reactions

Regioselective allylation of unsymmetrical β-diketones shows a Curtin–Hammett profile: rapid interconversion of E/Z silyl-enol intermediates followed by solvent-controlled transition-state discrimination. Polar chlorinated solvents accelerate the interconversion, delivering ≥95 : 5 selectivity for addition at the less conjugated carbonyl [10].

Baker–Venkataraman Rearrangement

The migration step needs an aprotic, strongly solvating medium. Changing from tetrahydrofuran to dimethyl sulfoxide increases the yield of the aryl β-diketone from 40% to >90% because DMSO stabilises the potassium enolate and suppresses O-acylation side products [5].

Radical Scavenging

The SPLET pathway is favoured only in ionising, hydrogen-bond-donating solvents; in dioxane or ethyl acetate the rate constant drops by three orders of magnitude and HAT becomes rate-determining [7]. Thus, antioxidant assays for this compound must report the solvent to allow valid comparison of rate or IC₅₀ values.

Table 3 Representative solvent effectsTransformationSolventObserved selectivity or rate changeRef.
β-Diketone allylationDichloromethane vs. benzene>95 : 5 vs. 60 : 40 regioselectivity [10]
Baker–Venkataraman rearrangementDMSO vs. THFIsolated yield 93% vs. 41% [5]
DPPH scavengingMethanol vs. dioxanek_obs 200 M⁻¹ s⁻¹ vs. 0.5 M⁻¹ s⁻¹ [7]

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

344.14124450 g/mol

Monoisotopic Mass

344.14124450 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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